(4-bromo-1H-pyrazol-1-yl)acetonitrile

Suzuki-Miyaura cross-coupling dehalogenation pyrazole C–C bond formation

Researchers face yield losses from dehalogenation when using 4-iodo analogs in Suzuki coupling. (4-Bromo-1H-pyrazol-1-yl)acetonitrile (CAS 925224-08-4) provides the privileged intermediate reactivity: sufficient oxidative addition with Pd(0) while suppressing dehalogenation, as validated by Jedinák et al. (2017). • Dual orthogonal handles: bromine for cross-coupling, nitrile for reduction/hydrolysis/cycloaddition. • Proven in 141-member oxadiazole library synthesis (Bogolubsky et al. 2016). • Fragment-like properties (MW 186 Da, LogP 0.8) with Br anomalous scattering for crystallography. Supplied at ≥97% purity with batch QC (NMR, HPLC, GC).

Molecular Formula C5H4BrN3
Molecular Weight 186.012
CAS No. 925224-08-4
Cat. No. B2431318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromo-1H-pyrazol-1-yl)acetonitrile
CAS925224-08-4
Molecular FormulaC5H4BrN3
Molecular Weight186.012
Structural Identifiers
SMILESC1=C(C=NN1CC#N)Br
InChIInChI=1S/C5H4BrN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,2H2
InChIKeyMIKIWDXOQIASTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-pyrazol-1-yl)acetonitrile Overview


(4-Bromo-1H-pyrazol-1-yl)acetonitrile (CAS 925224-08-4) is a heterocyclic building block belonging to the N-alkylated 4-halopyrazole-acetonitrile class, with molecular formula C5H4BrN3, molecular weight 186.01 g/mol, and computed LogP of 0.8 [1]. It features a bromine atom at the pyrazole 4-position and a reactive nitrile group tethered via a methylene linker to the N1 position, enabling orthogonal derivatization through both nucleophilic substitution at the nitrile and transition-metal-catalyzed cross-coupling at the C–Br bond [2]. The compound is supplied at ≥97% purity by multiple vendors with batch-specific QC documentation including NMR, HPLC, and GC .

Selection Rationale for 4-Bromo-1H-pyrazol-1-yl)acetonitrile


Within the 4-halopyrazole-acetonitrile series, the choice of halogen substituent is not arbitrary—it dictates both the synthetic strategy and the functional outcome. The 4-iodo analog (CAS 955965-81-8), while offering higher intrinsic oxidative addition reactivity, suffers from a well-documented propensity for competitive dehalogenation during Suzuki-Miyaura cross-coupling, leading to significant yield losses that Br and Cl congeners avoid [1]. The 4-chloro analog (CAS 113336-23-5), though resistant to dehalogenation, is substantially less reactive in palladium-catalyzed coupling, often requiring harsher conditions or specialized ligand systems, which limits throughput in parallel synthesis [1]. The 4-fluoro analog (CAS 1469287-01-1) lacks the heavy-atom leaving group for cross-coupling entirely, restricting its synthetic utility to nucleophilic aromatic substitution pathways. The bromine substituent of (4-bromo-1H-pyrazol-1-yl)acetonitrile occupies a privileged intermediate position: it provides sufficient reactivity for efficient Suzuki, Sonogashira, and Buchwald-Hartwig couplings while minimizing the dehalogenation side reaction that plagues the iodo derivative [1][2]. The quantitative evidence supporting this selection is presented in Section 3 below.

Differentiation Evidence for 4-Bromo-1H-pyrazol-1-yl)acetonitrile


Suzuki-Miyaura Coupling: Reduced Dehalogenation

A direct head-to-head comparison of chloro-, bromo-, and iodopyrazoles in the Suzuki-Miyaura reaction demonstrated that Br and Cl derivatives are superior to iodopyrazoles due to a significantly reduced propensity for undesired dehalogenation [1]. The bromo derivatives were successfully further arylated by Suzuki-Miyaura coupling with good efficiency, whereas the iodo derivatives exhibited substantial dehalogenation side products that diminished isolated yields [1]. This finding directly informs selection of (4-bromo-1H-pyrazol-1-yl)acetonitrile over its 4-iodo analog (CAS 955965-81-8) when downstream Suzuki-Miyaura diversification is planned.

Suzuki-Miyaura cross-coupling dehalogenation pyrazole C–C bond formation palladium catalysis

Physicochemical Property Comparison

Computed physicochemical properties reveal meaningful differentiation across the 4-halopyrazole-acetonitrile series that impacts downstream ADME profiling of derived compounds [1]. (4-Bromo-1H-pyrazol-1-yl)acetonitrile (MW 186.01, LogP 0.8, TPSA 41.6 Ų) occupies a central position: its LogP is approximately 0.3 log units higher than the chloro analog (MW 141.56, estimated LogP ~0.5) and approximately 0.4 log units lower than the iodo analog (MW 233.01, estimated LogP ~1.2), providing a balanced lipophilicity profile suitable for fragment-based drug discovery and lead optimization [1]. The bromine atom also provides a useful anomalous scattering signal for X-ray crystallographic phasing, a property absent in the chloro and fluoro analogs.

lipophilicity drug-likeness physicochemical property comparison ADME profiling

Validated Utility in 1,2,4-Oxadiazole Synthesis

The nitrile group of (4-bromo-1H-pyrazol-1-yl)acetonitrile was demonstrated to participate in a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles via reaction with carboxylic acids and hydroxylamine [1]. Specifically, treatment of 2-(4-bromo-1H-pyrazol-1-yl)acetonitrile with hydroxylamine hydrochloride and triethylamine in ethanol for 22 hours generated 2-(4-bromopyrazol-1-yl)-N'-hydroxyethanimidamide, the key intermediate for subsequent oxadiazole formation [1]. This method was validated across a 141-member library with high success rate and moderate yields, and was further applied to the synthesis of the bioactive compound pifexole and free fatty acid receptor 1 agonists [1]. This validates the compound's utility in library-based medicinal chemistry workflows where nitrile-to-amidoxime conversion is a key diversification step.

1,2,4-oxadiazole parallel synthesis nitrile-hydroxyamidine cyclization compound library

4-Bromopyrazole as a Privileged Pharmacophore

The 4-bromopyrazole substructure embedded in this compound has a well-established pharmacological precedent. 4-Bromopyrazole and 4-iodopyrazole have been directly compared as inhibitors of liver alcohol dehydrogenase (ADH), with 4-bromopyrazole demonstrating potent ADH inhibition [1]. In a separate comparative study, 4-bromopyrazole and 4-iodopyrazole administered chronically via drinking fluid both diminished hepatic aldehyde dehydrogenase activity in mice, with differential effects on ADH activity [2]. Furthermore, the 4-bromo-1H-pyrazol-1-yl motif is a key structural component in patented ruxolitinib (JAK1/2 inhibitor) intermediates—specifically, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a documented advanced intermediate in ruxolitinib synthesis [3][4]. This establishes (4-bromo-1H-pyrazol-1-yl)acetonitrile as a strategic starting material for constructing kinase inhibitor scaffolds bearing the 4-pyrazolyl pharmacophore.

alcohol dehydrogenase inhibition 4-substituted pyrazole SAR ruxolitinib intermediate kinase inhibitor scaffold

Application Scenarios for 4-Bromo-1H-pyrazol-1-yl)acetonitrile


Suzuki-Miyaura Diversification for Fragment Libraries

For medicinal chemistry groups constructing pyrazole-based fragment libraries requiring downstream C–C bond formation, (4-bromo-1H-pyrazol-1-yl)acetonitrile is the preferred building block over the 4-iodo analog. The direct comparative evidence from Jedinák et al. (2017) demonstrates that bromopyrazoles undergo Suzuki-Miyaura coupling with superior fidelity, avoiding the dehalogenation side reaction that compromises iodo derivative yields [1]. The bromine atom provides sufficient oxidative addition reactivity with Pd(0) catalysts while the nitrile group remains available for orthogonal transformations (reduction to amine, hydrolysis to acid, or cycloaddition). This dual orthogonal reactivity is not available with the 4-fluoro analog (no cross-coupling) and is compromised with the 4-iodo analog (dehalogenation).

1,2,4-Oxadiazole Library Synthesis

The experimentally validated reactivity of (4-bromo-1H-pyrazol-1-yl)acetonitrile in the Bogolubsky et al. (2016) one-pot 1,2,4-oxadiazole synthesis makes it a reliable nitrile substrate for parallel chemistry workflows [1]. Procurement of this compound for oxadiazole library construction is supported by its successful use within a 141-member validation library, providing a de-risked starting point compared to untested nitrile building blocks. The moderate yields reported in the study are representative of the method's general performance across diverse substrates and should be factored into scale-up planning.

Kinase Inhibitor Intermediate Synthesis

The 4-bromopyrazole substructure embedded in this compound is a recognized pharmacophore in kinase inhibitor design, as evidenced by its use in ruxolitinib intermediate synthesis [1]. (4-Bromo-1H-pyrazol-1-yl)acetonitrile can serve as a versatile entry point for constructing JAK inhibitor scaffolds or other kinase-targeted compounds where the 4-pyrazolyl motif is desired. The nitrile group provides a synthetic handle for introducing additional functionality (e.g., conversion to amidoxime, tetrazole, or amide) while the bromine atom enables late-stage diversification via cross-coupling, a strategic advantage over non-halogenated analogs that require de novo functionalization.

Fragment-Based Drug Discovery with Anomalous Scattering

For structural biology groups employing fragment-based drug discovery by X-ray crystallography, (4-bromo-1H-pyrazol-1-yl)acetonitrile offers the additional advantage of the bromine atom's anomalous scattering signal (f'' at Cu Kα ≈ 0.9 e⁻) for experimental phasing and unambiguous assignment of binding mode [1]. This capability is absent in the 4-chloro and 4-fluoro analogs, where the anomalous signal is much weaker (Cl f'' ≈ 0.3 e⁻) or nonexistent (F). The compound's molecular weight of 186 Da and LogP of 0.8 place it within favorable fragment-like chemical space (MW < 300, LogP ≤ 3), making it suitable for fragment screening campaigns where structural information is critical for hit validation.

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